N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H24FN5O2S and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide and its derivatives have shown potential in cancer research. One study demonstrated that similar compounds exhibited anti-lung cancer activity. These compounds were tested against three human cancer cell lines (lung, breast, and CNS cancer) and showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Neuroinflammation Imaging
Derivatives of this compound have been studied for their potential in neuroinflammation imaging. A related compound, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, was synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. The derivatives displayed subnanomolar affinity for TSPO, suggesting their potential as in vivo positron emission tomography (PET) radiotracers for neuroinflammation (Damont et al., 2015).
Anti-Inflammatory Activity
Compounds structurally similar to this compound have shown potential anti-inflammatory properties. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and demonstrated significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antipsychotic Potential
Research on related compounds indicates potential applications in the development of antipsychotic medications. A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which shares structural similarities, found that these compounds had an antipsychotic-like profile in behavioral animal tests and did not interact with dopamine receptors (Wise et al., 1987).
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[2-methyl-6-(3-methylbutyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-13(2)8-9-26-19(28)18-16(11-25(3)24-18)23-20(26)29-12-17(27)22-10-14-6-4-5-7-15(14)21/h4-7,11,13H,8-10,12H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGISWBAKJVQPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NCC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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